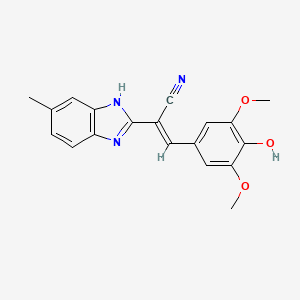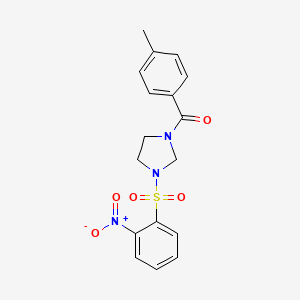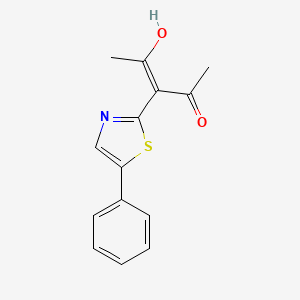![molecular formula C16H12Br2N4O2S B3723056 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B3723056.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole ring, a sulfanyl group, and a hydrazide linkage, making it an interesting subject for research in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of Sulfanyl Group: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Hydrazide Formation: The intermediate product is further reacted with hydrazine hydrate to form the hydrazide linkage.
Condensation Reaction: Finally, the hydrazide compound undergoes a condensation reaction with 3,5-dibromo-2-hydroxybenzaldehyde to yield the target compound.
Industrial Production Methods
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazide linkage, potentially converting it to an amine.
Substitution: The benzimidazole ring and the aromatic aldehyde moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
The compound is studied for its potential as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
In biological research, it is investigated for its antimicrobial and anticancer properties, showing promise in inhibiting the growth of certain bacterial strains and cancer cell lines.
Medicine
The compound’s unique structure makes it a candidate for drug development, particularly in designing new therapeutic agents for infectious diseases and cancer.
Industry
In the industrial sector, the compound may be explored for its potential use in developing new materials with specific properties, such as enhanced conductivity or stability.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can intercalate with DNA, disrupting its function, while the hydrazide linkage can form covalent bonds with active sites of enzymes, inhibiting their activity. The sulfanyl group may also contribute to the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2-(1H-benzimidazol-2-ylsulfanyl)acetic acid derivatives: These compounds share the benzimidazole and sulfanyl moieties but differ in their substituents and overall structure.
Hydrazide derivatives: Compounds with hydrazide linkages, such as isoniazid, which is used as an anti-tuberculosis drug.
Uniqueness
The uniqueness of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide lies in its combination of a benzimidazole ring, a sulfanyl group, and a dibromo-hydroxyphenyl moiety, which imparts distinct chemical and biological properties not commonly found in other compounds.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2N4O2S/c17-10-5-9(15(24)11(18)6-10)7-19-22-14(23)8-25-16-20-12-3-1-2-4-13(12)21-16/h1-7,24H,8H2,(H,20,21)(H,22,23)/b19-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBUNAYTLPYVFA-FBCYGCLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{N'-[(1E)-1-(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINOLIN-3-YL)ETHYLIDENE]HYDRAZINECARBONYL}PROPANOIC ACID](/img/structure/B3722982.png)
![5-[(2-methyl-1H-indol-3-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3722988.png)
![2-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3723000.png)

![2-methoxybenzaldehyde [5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3723009.png)
![3-nitrobenzaldehyde [5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3723025.png)

![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3723044.png)

![4-BROMO-2-[(E)-[2-(QUINOLIN-8-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL](/img/structure/B3723060.png)

![5-(diethylamino)-2-[(Z)-1,2,4-triazol-4-yliminomethyl]phenol](/img/structure/B3723065.png)
![2-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B3723076.png)
![3-chloro-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B3723077.png)
